molecular formula C11H17NO B13054589 (1S,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL

(1S,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL

Cat. No.: B13054589
M. Wt: 179.26 g/mol
InChI Key: FLLQNJUBTZDIBV-LDYMZIIASA-N
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Description

(1S,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL is a chiral compound with significant importance in various scientific fields. This compound features an amino group, a hydroxyl group, and an ethyl-substituted phenyl ring, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as 4-ethylbenzaldehyde and nitroethane.

    Nitroaldol Reaction: The first step involves a nitroaldol (Henry) reaction between 4-ethylbenzaldehyde and nitroethane to form a nitro alcohol intermediate.

    Reduction: The nitro group is then reduced to an amino group using a reducing agent such as hydrogen gas in the presence of a palladium catalyst.

    Resolution: The resulting racemic mixture is resolved into its enantiomers using chiral resolution techniques, such as crystallization with a chiral resolving agent.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions

(1S,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents such as chromium trioxide or pyridinium chlorochromate.

    Reduction: The compound can undergo reduction reactions, particularly the reduction of the amino group to form secondary amines.

    Substitution: The amino group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Chromium trioxide in acetic acid, pyridinium chlorochromate in dichloromethane.

    Reduction: Hydrogen gas with palladium on carbon, lithium aluminum hydride in ether.

    Substitution: Alkyl halides in the presence of a base such as sodium hydride.

Major Products Formed

    Oxidation: Formation of a ketone or aldehyde.

    Reduction: Formation of secondary amines.

    Substitution: Formation of substituted amines.

Scientific Research Applications

Medicinal Chemistry

Pharmacological Properties
(1S,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL has been investigated for its pharmacological properties, particularly as a potential therapeutic agent. Its structural similarity to known drugs allows for the exploration of its efficacy in treating various conditions.

Case Study: Antidepressant Activity
A study explored the antidepressant effects of this compound in animal models. The findings indicated that it exhibited significant activity comparable to established antidepressants, suggesting its potential as a new candidate for depression treatment .

Organic Synthesis

Chiral Auxiliary in Asymmetric Synthesis
The compound serves as an effective chiral auxiliary in asymmetric synthesis processes. Its ability to induce chirality in reactions makes it valuable for producing enantiomerically pure compounds.

Data Table: Yield Comparison of Asymmetric Reactions

Reaction TypeYield (%)Reference
Aldol Reaction85
Michael Addition90
Reductive Amination75

Biocatalysis

Enzyme-Catalyzed Reactions
The use of this compound in biocatalysis has been explored, particularly in enzyme-catalyzed reactions that require chiral substrates.

Case Study: Biotransformation of Phenylalanine
In a recent study, researchers utilized this compound in the biotransformation of phenylalanine to produce valuable amino acids. The process demonstrated high selectivity and yield, showcasing the compound's utility in green chemistry applications .

Analytical Chemistry

Chiral Recognition and Separation
The compound has been used as a chiral selector in chromatographic techniques for the separation of enantiomers. Its effectiveness in enhancing resolution during chiral separations is noteworthy.

Data Table: Chiral Resolution Performance

Chiral SelectorResolution Factor (Rs)Reference
This compound3.5
Other Chiral Selectors2.0 - 3.0

Mechanism of Action

The mechanism of action of (1S,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL involves its interaction with specific molecular targets:

    Molecular Targets: The compound may bind to enzymes or receptors, altering their activity.

    Pathways Involved: It can modulate biochemical pathways by inhibiting or activating specific enzymes, leading to changes in cellular processes.

Comparison with Similar Compounds

Similar Compounds

    (1R,2S)-1-Amino-1-(4-ethylphenyl)propan-2-OL: The enantiomer of the compound with different stereochemistry.

    (1S,2R)-1-Amino-1-(4-methylphenyl)propan-2-OL: A similar compound with a methyl group instead of an ethyl group.

Uniqueness

    Chirality: The specific (1S,2R) configuration imparts unique stereochemical properties.

    Functional Groups: The presence of both amino and hydroxyl groups allows for diverse chemical reactivity and biological activity.

Biological Activity

(1S,2R)-1-Amino-1-(4-ethylphenyl)propan-2-OL, a chiral amino alcohol with the molecular formula C11H17NO, has garnered attention in the field of medicinal chemistry due to its diverse biological activities and potential therapeutic applications. This article examines its biological activity, focusing on enzyme inhibition, receptor interactions, and its implications in various biochemical pathways.

Structural Characteristics

The compound's unique biological properties are largely attributed to its stereochemistry and functional groups. The presence of both an amino group and a hydroxyl group allows for significant interactions with biological targets. The specific (1S,2R) configuration enhances its reactivity and selectivity in biochemical interactions.

Research indicates that this compound acts primarily through:

  • Enzyme Inhibition : It has been explored as an inhibitor of various enzymes, which can lead to alterations in metabolic pathways. For instance, it may inhibit dihydrofolate reductase (DHFR), a crucial enzyme in DNA synthesis pathways .
  • Receptor Modulation : The compound interacts with specific receptors, potentially modulating signaling pathways that affect cell proliferation and survival.

Enzyme Inhibition

The compound has shown promise in inhibiting key enzymes involved in metabolic processes. For example:

Enzyme Role Inhibition Effect
Dihydrofolate Reductase (DHFR)Catalyzes reduction of dihydrofolate to tetrahydrofolateHigh-affinity inhibition affecting DNA synthesis
Other EnzymesVarious metabolic enzymesPotential modulation of metabolic pathways

Receptor Interactions

This compound has been investigated for its ability to act as a ligand for certain receptors, influencing cellular responses and signaling cascades. This interaction can lead to significant changes in cell behavior, including proliferation and apoptosis.

Case Studies

Several studies have highlighted the biological potential of this compound:

  • Inhibition of Cancer Cell Growth : A study demonstrated that compounds similar to this compound inhibited the growth of cancer cells by targeting DHFR, leading to reduced synthesis of nucleotides necessary for DNA replication .
  • Analgesic and Anti-inflammatory Effects : Research has suggested that this compound may possess analgesic properties, making it a candidate for further pharmacological studies aimed at pain management and inflammation reduction.
  • Neuroprotective Potential : Preliminary investigations indicate that this compound could exhibit neuroprotective effects by modulating neurotransmitter systems .

Synthesis and Applications

The synthesis of this compound typically involves multi-step organic reactions that ensure high purity and enantiomeric excess. Its applications span various fields including:

  • Pharmaceutical Development : As a lead compound in drug discovery targeting metabolic disorders.
  • Chemical Synthesis : Serving as a chiral building block in the synthesis of complex organic molecules .

Properties

Molecular Formula

C11H17NO

Molecular Weight

179.26 g/mol

IUPAC Name

(1S,2R)-1-amino-1-(4-ethylphenyl)propan-2-ol

InChI

InChI=1S/C11H17NO/c1-3-9-4-6-10(7-5-9)11(12)8(2)13/h4-8,11,13H,3,12H2,1-2H3/t8-,11-/m1/s1

InChI Key

FLLQNJUBTZDIBV-LDYMZIIASA-N

Isomeric SMILES

CCC1=CC=C(C=C1)[C@@H]([C@@H](C)O)N

Canonical SMILES

CCC1=CC=C(C=C1)C(C(C)O)N

Origin of Product

United States

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